molecular formula C8H6N2O4 B13519909 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B13519909
M. Wt: 194.14 g/mol
InChI Key: VCGDVLPYTFZHGH-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which combines elements of both pyridine and oxazine rings, making it a valuable subject of study in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid typically involves the condensation of phenols, primary amines, and aldehydes through a Mannich reaction . Another common method includes the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride or methylsilyl chloride . These methods allow for the efficient production of the compound under controlled laboratory conditions.

Chemical Reactions Analysis

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid can be compared with other similar compounds such as:

  • 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
  • 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride These compounds share structural similarities but differ in their functional groups and specific applications. The presence of different substituents can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c11-6-3-14-5-1-4(8(12)13)2-9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11)

InChI Key

VCGDVLPYTFZHGH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)C(=O)O

Origin of Product

United States

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